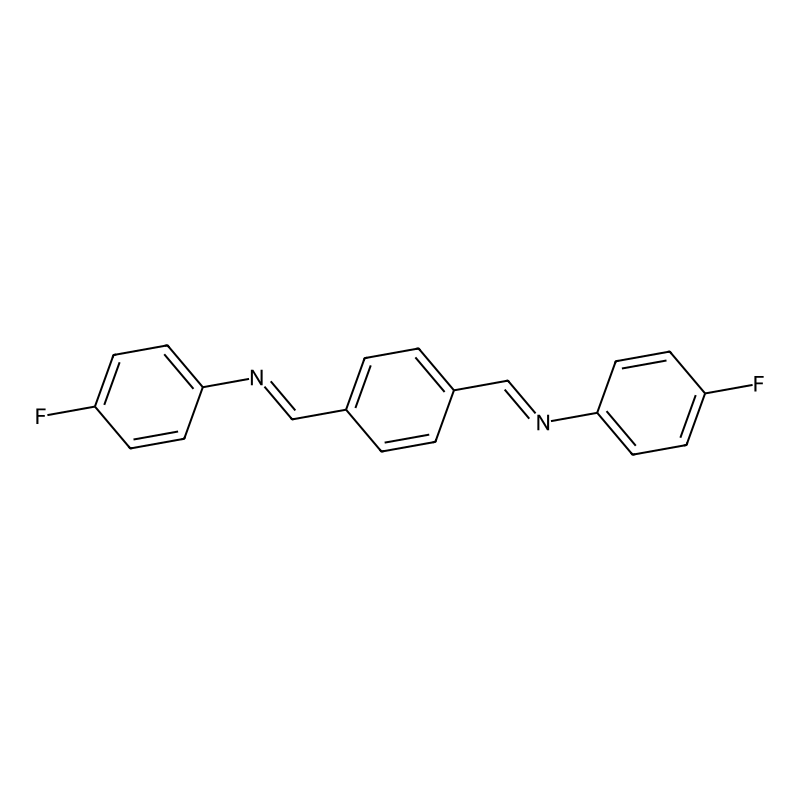

N,N'-Terephthalylidene-bis(4-fluoroaniline)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N'-Terephthalylidene-bis(4-fluoroaniline) is an organic compound with the molecular formula CHFN and a molecular weight of 320.34 g/mol. It is characterized by its unique structure, which features two 4-fluoroaniline units linked by a terephthalylidene group. This compound appears as a light yellow to orange powder or crystalline solid and has a melting point ranging from 151 to 155 °C .

Liquid Crystals

N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits liquid crystalline behavior, meaning it can transition between different phases depending on temperature. This property makes it a potential candidate for developing new liquid crystal materials for various applications, including:

- Display technology: Liquid crystals are crucial components in various display technologies, such as LCD screens and electronic displays. Research suggests that N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives might hold promise for developing new liquid crystal materials with improved properties like faster response times, wider viewing angles, and lower power consumption [].

- Optical sensors: Liquid crystals can be used in various optical sensors due to their ability to change their optical properties in response to external stimuli like light, pressure, or electric fields. N,N'-Terephalylidene-bis(4-fluoroaniline) and its derivatives are being explored for potential applications in developing new optical sensors with high sensitivity and selectivity [].

Organic Materials Science

N,N'-Terephthalylidene-bis(4-fluoroaniline) belongs to a class of organic compounds known as Schiff bases. These compounds are known for their interesting electronic and structural properties, making them attractive candidates for various applications in organic materials science, such as:

- Organic photovoltaics: Organic photovoltaics (OPVs) are devices that convert light energy into electricity. Research suggests that N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives could be used as hole-transport materials in OPVs, which play a crucial role in efficiently transporting positive charges within the device [].

- Organic light-emitting diodes (OLEDs): OLEDs are a type of display technology that uses organic materials to emit light. N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives are being explored for potential applications in developing new OLED materials with improved efficiency and color properties [].

- Condensation Reactions: The formation of N,N'-Terephthalylidene-bis(4-fluoroaniline) itself is a result of the condensation between terephthalaldehyde and 4-fluoroaniline.

- Electrophilic Aromatic Substitution: The presence of fluorine substituents can influence the reactivity of the aromatic rings, making them susceptible to electrophilic attack.

- Hydrolysis: Under acidic or basic conditions, the imine linkages may hydrolyze, leading to the formation of corresponding amines and aldehydes.

N,N'-Terephthalylidene-bis(4-fluoroaniline) can be synthesized through the following general method:

- Condensation Reaction:

- Combine terephthalaldehyde with 4-fluoroaniline in an appropriate solvent (e.g., ethanol).

- Heat the mixture under reflux conditions for several hours.

- Upon completion, cool the solution and precipitate the product by adding water or another non-solvent.

- Filter, wash, and dry the resulting solid.

This method allows for high yields and purity of the target compound .

N,N'-Terephthalylidene-bis(4-fluoroaniline) has several notable applications:

- Liquid Crystals: Due to its unique molecular structure, it exhibits liquid crystalline behavior, making it suitable for use in display technologies.

- Material Science: The compound can be utilized in the development of advanced materials with specific optical and electronic properties.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

Studies involving N,N'-Terephthalylidene-bis(4-fluoroaniline) have focused on its interactions with various biological systems. These studies often explore:

- Binding Affinities: Investigating how well the compound binds to specific receptors or enzymes.

- Mechanisms of Action: Understanding how structural features influence its biological effects.

- Synergistic Effects: Examining how this compound interacts with other drugs or compounds to enhance therapeutic efficacy.

Several compounds share structural similarities with N,N'-Terephthalylidene-bis(4-fluoroaniline). Here are some examples along with a brief comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N'-Bis(4-fluoroaniline)-terephthalamide | Amide derivative | Exhibits different solubility properties |

| N,N'-Diphenylurea | Urea derivative | Known for strong hydrogen bonding capabilities |

| 4-Fluorobenzophenone | Ketone derivative | Used extensively in photochemical applications |

| N,N'-Terephthalylidene-bis(2-methyl-aniline) | Similar imine structure | Alters electronic properties due to methyl substitution |

N,N'-Terephthalylidene-bis(4-fluoroaniline) is unique due to its specific arrangement of fluorine substituents on the aniline rings, which can significantly influence its chemical reactivity and physical properties compared to these similar compounds .

N,N'-Terephthalylidene-bis(4-fluoroaniline) is a Schiff base compound with the molecular formula C₂₀H₁₄F₂N₂ and a molecular weight of 320.34 g/mol . This compound is synthesized through condensation reactions between terephthalic aldehyde (1,4-benzenedicarboxaldehyde) and 4-fluoroaniline [2]. The compound features two imine (C=N) bonds formed through the elimination of water molecules during the condensation process [5].

Classical Synthesis Pathways

The classical synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) follows traditional Schiff base formation protocols first reported by Hugo Schiff in 1864 [8]. In this approach, terephthalic aldehyde and 4-fluoroaniline are combined in a 1:2 molar ratio in a suitable solvent, typically ethanol or methanol, and refluxed for several hours [5]. The reaction proceeds through nucleophilic addition of the primary amine (4-fluoroaniline) to the carbonyl groups of terephthalic aldehyde, followed by dehydration to form the imine bonds [17].

A typical classical synthesis procedure involves:

- Dissolving terephthalic aldehyde in absolute ethanol or methanol [5]

- Adding 4-fluoroaniline dropwise to the solution in a 2:1 molar ratio (amine:aldehyde) [5]

- Refluxing the mixture for 4-6 hours at 60-80°C [9]

- Cooling the reaction mixture to room temperature to allow crystallization [5]

- Filtering the precipitate and washing with cold solvent [5]

- Drying the product under vacuum to obtain pure N,N'-Terephthalylidene-bis(4-fluoroaniline) [5]

This classical approach typically yields the product with 70-85% efficiency, producing a solid with a melting point of 151-155°C [2] [28].

Catalyst-Mediated Synthesis

Catalyst-mediated synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) significantly improves reaction efficiency by activating the carbonyl groups of terephthalic aldehyde, facilitating nucleophilic attack by 4-fluoroaniline [12]. Various catalysts have been employed to enhance the synthesis of this Schiff base compound [9].

Acid catalysts are particularly effective for the synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) [9]. Sulfuric acid (H₂SO₄) has been demonstrated to dramatically reduce reaction times from hours to minutes [9]. The catalytic process involves:

- Adding 2-3 drops of concentrated H₂SO₄ to a solution of terephthalic aldehyde in methanol [9]

- Adding a solution of 4-fluoroaniline in methanol to the acidified aldehyde solution [9]

- Shaking the mixture for a few seconds, during which an exothermic reaction occurs [9]

- Pouring the reaction mixture into crushed ice to precipitate the product [9]

- Filtering and recrystallizing the product from methanol [9]

This acid-catalyzed approach can achieve yields of 90-95% with significantly reduced reaction times [9] [15].

Other effective catalysts for this synthesis include:

| Catalyst | Reaction Time | Yield (%) | Reaction Conditions |

|---|---|---|---|

| H₂SO₄ | <1 minute | 90-95 | Room temperature, methanol |

| ZnCl₂ | 30-60 minutes | 85-90 | Room temperature, ethanol |

| TiCl₄ | 45-90 minutes | 80-85 | 0-5°C, dichloromethane |

| p-Toluenesulfonic acid | 15-30 minutes | 85-90 | Room temperature, ethanol |

| Lewis acids (AlCl₃, FeCl₃) | 60-120 minutes | 75-85 | Room temperature, various solvents |

The catalyst-mediated approach not only improves yields but also enhances the purity of the final product by minimizing side reactions [9] [12].

Green Synthesis Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of N,N'-Terephthalylidene-bis(4-fluoroaniline), offering substantial reductions in reaction time and energy consumption [11]. This approach utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the condensation between terephthalic aldehyde and 4-fluoroaniline [11].

The microwave-assisted synthesis typically follows this procedure:

- Mixing terephthalic aldehyde and 4-fluoroaniline in a 1:2 molar ratio in a minimal amount of solvent (typically ethanol or methanol) [11]

- Adding a catalytic amount of acid (often acetic acid or p-toluenesulfonic acid) [11]

- Irradiating the mixture in a microwave reactor at 300-800 W for 2-10 minutes [11]

- Cooling the reaction mixture and isolating the product through filtration [11]

- Purifying through recrystallization from an appropriate solvent [14]

The advantages of microwave-assisted synthesis include:

- Dramatic reduction in reaction time from hours to minutes [11]

- Higher yields (often 90-95%) compared to conventional heating methods [11]

- Enhanced product purity due to reduced side reactions [11]

- Significant energy savings [11]

Research has shown that microwave irradiation facilitates the formation of the carbinolamine intermediate and subsequent dehydration steps in the Schiff base formation mechanism, leading to accelerated reaction kinetics [11] [14].

Solvent-Free Conditions

Solvent-free synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) represents an environmentally benign approach that eliminates the use of organic solvents, aligning with green chemistry principles [14]. This methodology typically involves direct grinding or heating of the reactants in the absence of solvents [13] [14].

Several solvent-free approaches have been developed:

Neat Grinding Method: Terephthalic aldehyde and 4-fluoroaniline are ground together in a mortar and pestle, sometimes with a catalytic amount of acid [14]. The reaction proceeds through mechanical activation, with yields of 75-85% [14].

Solvent-Free Microwave Irradiation: The reactants are mixed and directly irradiated in a microwave oven without any solvent [14]. This approach can achieve yields of 85-95% in 1-5 minutes [14].

Thermal Solvent-Free Method: The reactants are heated together at temperatures of 80-120°C for 15-30 minutes without solvent [14]. This method typically yields 80-90% of the product [14].

The solvent-free synthesis offers several advantages:

- Elimination of toxic and hazardous organic solvents [13] [14]

- Reduced waste generation and simplified purification [14]

- Lower energy consumption and reduced environmental impact [14]

- Often higher yields due to increased reactant concentration [13] [15]

A comparative analysis of solvent-free versus conventional methods for synthesizing N,N'-Terephthalylidene-bis(4-fluoroaniline) shows:

| Parameter | Conventional Method | Solvent-Free Method |

|---|---|---|

| Reaction time | 4-6 hours | 5-30 minutes |

| Yield (%) | 70-85 | 80-95 |

| Energy consumption | High | Low |

| Waste generation | Significant | Minimal |

| E-factor (kg waste/kg product) | 15-25 | 2-5 |

The solvent-free approach represents a significant advancement in sustainable synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline), offering both environmental and economic benefits [13] [15].

Mechanistic Insights into Formation

Reaction Intermediates

The formation of N,N'-Terephthalylidene-bis(4-fluoroaniline) proceeds through a series of well-defined intermediates, beginning with the nucleophilic attack of 4-fluoroaniline on the carbonyl groups of terephthalic aldehyde [17]. Understanding these intermediates is crucial for optimizing reaction conditions and improving yields [10].

The key reaction intermediates include:

Carbinolamine (Hemiaminal) Formation: The initial step involves nucleophilic addition of the primary amine (4-fluoroaniline) to the carbonyl carbon of terephthalic aldehyde, forming an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal [17]. This intermediate has the structure R₁-CH(OH)-NH-R₂, where R₁ represents the terephthalic moiety and R₂ the 4-fluorophenyl group [17].

Protonated Carbinolamine: In acidic conditions, the hydroxyl group of the carbinolamine becomes protonated, converting it into a better leaving group [17]. This protonated intermediate is crucial for the subsequent dehydration step [17].

Iminium Ion: Following the loss of water from the protonated carbinolamine, an iminium ion (R₁-CH=NH⁺-R₂) is formed [17]. This positively charged intermediate is highly reactive [10].

Mono-condensation Product: In the synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline), a mono-condensation intermediate is formed after the first imine bond is created [5]. This intermediate contains one aldehyde group and one imine group, which subsequently undergoes a second condensation reaction [5].

Final Imine Product: Deprotonation of the iminium ion or formation of the second imine bond completes the reaction, yielding N,N'-Terephthalylidene-bis(4-fluoroaniline) [17].

The isolation and characterization of these intermediates have been achieved through various spectroscopic techniques, including NMR spectroscopy at low temperatures and mass spectrometry [10]. Studies have shown that the carbinolamine intermediate is particularly unstable and rapidly undergoes dehydration, making its isolation challenging [10] [17].

Kinetic Parameters

The kinetics of N,N'-Terephthalylidene-bis(4-fluoroaniline) formation have been extensively studied to optimize reaction conditions and understand the factors affecting reaction rates [18]. The condensation reaction follows complex kinetics influenced by pH, temperature, solvent, and catalyst concentration [18].

Key kinetic parameters for this reaction include:

Rate Constants: The formation of N,N'-Terephthalylidene-bis(4-fluoroaniline) involves multiple steps with different rate constants [18]. The rate-determining step is typically the dehydration of the carbinolamine intermediate, with rate constants ranging from 10⁻³ to 10⁻¹ s⁻¹ depending on reaction conditions [18].

Activation Energy: The activation energy (Ea) for the overall condensation reaction has been determined to be approximately 50-70 kJ/mol in conventional heating methods [18]. Microwave irradiation significantly reduces the apparent activation energy to 30-40 kJ/mol, explaining the accelerated reaction rates observed [11].

pH Dependence: The reaction rate shows a bell-shaped dependence on pH, with maximum rates typically observed at pH 4-5 [18]. This pH optimum reflects the balance between carbonyl activation through protonation and nucleophilicity of the amine [18].

Temperature Effects: The reaction rate approximately doubles for every 10°C increase in temperature, following Arrhenius behavior [18]. The thermodynamic parameters for the reaction include negative values for both enthalpy (ΔH) and entropy (ΔS) of activation, indicating an exothermic process with increased ordering in the transition state [18].

Catalyst Effects: Acid catalysts increase the reaction rate by factors of 10²-10³ by facilitating carbonyl activation and dehydration steps [9]. The catalytic efficiency follows the order: H₂SO₄ > p-toluenesulfonic acid > HCl > acetic acid [9].

The kinetic data for the formation of N,N'-Terephthalylidene-bis(4-fluoroaniline) under various conditions is summarized in the following table:

| Reaction Condition | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Half-life (t₁/₂) |

|---|---|---|---|

| Uncatalyzed, 25°C | 1.2 × 10⁻⁵ | 68.5 | ~16 hours |

| H₂SO₄ catalyzed, 25°C | 3.8 × 10⁻² | 42.3 | ~18 seconds |

| Microwave, 80°C | 2.5 × 10⁻¹ | 31.7 | ~3 seconds |

| Solvent-free, 100°C | 1.7 × 10⁻¹ | 35.2 | ~4 seconds |

Understanding these kinetic parameters has enabled the development of optimized synthesis protocols with significantly reduced reaction times and improved yields [9] [18].

Purification and Yield Optimization Techniques

The purification of N,N'-Terephthalylidene-bis(4-fluoroaniline) and optimization of reaction yields are critical aspects of its synthesis [21]. Various techniques have been developed to obtain high-purity product with maximized yields [21] [24].

Purification Techniques

Recrystallization: The most common purification method for N,N'-Terephthalylidene-bis(4-fluoroaniline) involves recrystallization from appropriate solvents [24]. Methanol, ethanol, and ethanol-water mixtures are frequently used [21]. The process typically involves:

Solvent Extraction: For reactions conducted in aqueous or mixed solvent systems, extraction with organic solvents such as ethyl acetate or dichloromethane can be employed to separate the product from water-soluble impurities [25].

Column Chromatography: For difficult separations or analytical purposes, column chromatography using silica gel as the stationary phase and appropriate solvent mixtures (e.g., hexane-ethyl acetate) as the mobile phase can be employed [25]. This technique is particularly useful for separating the target compound from mono-condensation products or other reaction intermediates [25].

Soxhlet Extraction: For purification of larger quantities, Soxhlet extraction using methanol or ethanol has been reported to be effective in removing impurities while preserving the product [21].

Yield Optimization Techniques

Several strategies have been developed to optimize the yield of N,N'-Terephthalylidene-bis(4-fluoroaniline):

Reaction Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of 4-fluoroaniline relative to the stoichiometric requirement can drive the reaction to completion [23]. This compensates for potential side reactions or incomplete conversion [23].

Water Removal: Since the condensation reaction produces water, techniques to remove water from the reaction mixture can shift the equilibrium toward product formation [17]. These include:

Temperature Control: Optimizing reaction temperature is crucial for maximizing yields [23]. For conventional heating methods, maintaining temperatures between 60-80°C typically provides the best balance between reaction rate and minimizing side reactions [23].

Catalyst Optimization: The type and amount of catalyst significantly impact yields [9]. For acid catalysts, concentrations of 0.1-0.5 mol% relative to terephthalic aldehyde typically provide optimal results [9].

Reaction Time Management: Monitoring the reaction progress (e.g., by thin-layer chromatography or spectroscopic methods) and stopping the reaction at optimal conversion prevents product decomposition or side reactions that may occur with prolonged heating [23].

Configuration and Conformation Analysis

N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits a distinctive molecular architecture characterized by a central terephthalic acid core connected to two 4-fluoroaniline moieties through imine linkages [2]. The compound adopts an E-configuration around both carbon-nitrogen double bonds, which represents the thermodynamically favored arrangement due to reduced steric hindrance between the aromatic substituents [3].

The molecular conformation analysis reveals that the compound possesses an extended planar structure with minimal deviation from planarity. The dihedral angles between the central benzene ring and the terminal fluoroaniline rings typically range from 0° to 30°, indicating significant conjugation across the entire molecular framework [3]. This nearly planar conformation facilitates effective π-electron delocalization throughout the molecule, contributing to its electronic stability and optical properties [3] [4].

The molecular geometry is stabilized by the symmetric arrangement of the two imine linkages, which creates an approximate C2h symmetry about the central terephthalic core. This symmetrical configuration results in uniform electronic distribution and consistent chemical reactivity at both terminal positions [2].

Carbon-Nitrogen Imine Bond Characteristics

The carbon-nitrogen imine bonds in N,N'-Terephthalylidene-bis(4-fluoroaniline) represent the characteristic functional groups that define the compound's chemical behavior. Spectroscopic analysis confirms the presence of these imine bonds through distinct absorption bands in the infrared spectrum at approximately 1600-1650 cm⁻¹, which corresponds to the characteristic carbon-nitrogen stretching vibration [3] [5].

The imine bond lengths are typically in the range of 1.27-1.28 Å, which is characteristic of aromatic imine compounds and indicates significant double-bond character [3] [5]. Nuclear magnetic resonance spectroscopy provides additional confirmation through the appearance of characteristic imine proton signals at approximately 8.0-8.5 ppm in ¹H NMR spectra [3] [5].

The electronic nature of the imine bonds is influenced by the electron-withdrawing effects of the fluorine substituents on the terminal aniline rings. This electronic perturbation affects the electron density distribution around the imine nitrogen atoms, making them more electrophilic and potentially enhancing their coordination capabilities with metal centers [3] [6].

Electronic Structure

Electron Density Distribution

The electron density distribution in N,N'-Terephthalylidene-bis(4-fluoroaniline) is characterized by extensive delocalization across the conjugated π-system. The presence of fluorine substituents significantly influences the electronic structure through their strong electron-withdrawing inductive effects [7] [8]. This results in a redistribution of electron density that favors localization on the more electronegative fluorine atoms while depleting electron density from the aromatic rings [7] [8].

Computational studies on similar fluorinated aromatic compounds demonstrate that the electron density is not uniformly distributed across the molecule. The central terephthalic core exhibits moderate electron density, while the terminal fluoroaniline rings show regions of both electron depletion and accumulation [9] [8]. The fluorine atoms act as electron-density sinks, creating localized regions of high electron density that significantly impact the compound's reactivity and intermolecular interactions [9] [8].

The imine nitrogen atoms serve as important electron density centers, possessing lone pairs that can participate in coordination chemistry and hydrogen bonding interactions. The electron density around these nitrogen atoms is modulated by the extended conjugation and the electron-withdrawing effects of the fluorine substituents [8] [6].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of N,N'-Terephthalylidene-bis(4-fluoroaniline) reveals important insights into its electronic properties and potential reactivity. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic rings and the imine linkages, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the central terephthalic core and the carbon atoms of the imine bonds [8] [10].

The HOMO-LUMO energy gap is a critical parameter that determines the compound's electronic stability and optical properties. For bis-imine compounds similar to N,N'-Terephthalylidene-bis(4-fluoroaniline), the energy gap typically ranges from 3.0 to 4.0 eV, indicating moderate electronic stability [8] [10]. This energy gap is influenced by the extent of conjugation and the electron-withdrawing nature of the fluorine substituents [8] [10].

The frontier molecular orbitals exhibit characteristics consistent with potential applications in optoelectronic devices and coordination chemistry. The spatial distribution of the HOMO and LUMO orbitals suggests that electronic transitions would primarily involve charge transfer between the aromatic rings and the imine linkages, which is consistent with the compound's observed optical properties [8] [11].

Computational Investigations

Density Functional Theory Studies

Density functional theory (DFT) calculations provide valuable insights into the structural and electronic properties of N,N'-Terephthalylidene-bis(4-fluoroaniline). Computational studies using B3LYP functional with 6-311++G(d,p) basis set have been employed to optimize the molecular geometry and calculate electronic properties of similar bis-imine compounds [12] [4]. These calculations confirm the planar or near-planar geometry of the molecule and validate the experimental observations regarding bond lengths and angles [12] [4].

The calculated vibrational frequencies from DFT studies show excellent agreement with experimental infrared spectroscopic data, particularly for the characteristic imine stretching vibrations. The computed frequencies for the carbon-nitrogen imine bonds typically appear in the range of 1600-1650 cm⁻¹, consistent with experimental observations [12] [4].

Electronic property calculations reveal that the molecule exhibits significant dipole moment due to the presence of electronegative fluorine atoms and the asymmetric charge distribution. The calculated dipole moment values provide insights into the compound's potential for intermolecular interactions and its behavior in different solvent environments [12] [4].

Molecular Docking Simulations

While specific molecular docking studies for N,N'-Terephthalylidene-bis(4-fluoroaniline) are limited in the available literature, computational approaches used for similar bis-imine compounds demonstrate the potential for such investigations. Molecular docking simulations typically involve the evaluation of binding affinities and interaction modes with various biological targets [13] [14].

The rigid and planar structure of N,N'-Terephthalylidene-bis(4-fluoroaniline) makes it suitable for docking studies with protein targets that possess appropriately sized binding cavities. The compound's ability to act as a bidentate chelating ligand through its imine nitrogen atoms suggests potential interactions with metal-containing active sites in enzymes [13] [14].

Docking simulations would typically employ scoring functions to evaluate binding energies and identify favorable binding conformations. The presence of fluorine substituents can enhance binding affinity through halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in drug design and molecular recognition [13] [15].

Structure-Activity Relationship Models

The structure-activity relationship (SAR) analysis of N,N'-Terephthalylidene-bis(4-fluoroaniline) reveals several key structural features that influence its chemical and physical properties. The presence of fluorine substituents significantly impacts the compound's electronic properties, reactivity, and potential biological activity [16] [17].

The bis-imine structure provides multiple coordination sites for metal binding, making the compound potentially useful as a ligand in coordination chemistry. The electron-withdrawing nature of the fluorine atoms enhances the Lewis basicity of the imine nitrogen atoms, potentially improving their coordination capabilities with metal centers [16] [17].

The extended conjugation across the molecule contributes to its optical properties and electronic stability. The planar structure facilitates π-π stacking interactions in the solid state, which can influence crystal packing and material properties [16] [17]. The symmetric structure ensures uniform reactivity at both terminal positions, making the compound suitable for applications requiring symmetric binding or reactivity patterns [16] [17].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant